molecular formula C18H26O4 B14284760 Butanedioic acid, heptyl phenylmethyl ester CAS No. 119450-15-6

Butanedioic acid, heptyl phenylmethyl ester

Cat. No.: B14284760
CAS No.: 119450-15-6
M. Wt: 306.4 g/mol
InChI Key: FUJUROXWLMHXBQ-UHFFFAOYSA-N
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Description

Butanedioic acid, heptyl phenylmethyl ester, also known as heptyl benzyl succinate, is an organic compound with the molecular formula C₁₈H₂₆O₄. It is an ester derived from butanedioic acid (succinic acid), heptyl alcohol, and phenylmethanol (benzyl alcohol). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, heptyl phenylmethyl ester can be synthesized through the esterification reaction between butanedioic acid and heptyl phenylmethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

Butanedioic acid+Heptyl phenylmethanolH2SO4Butanedioic acid, heptyl phenylmethyl ester+Water\text{Butanedioic acid} + \text{Heptyl phenylmethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanedioic acid+Heptyl phenylmethanolH2​SO4​​Butanedioic acid, heptyl phenylmethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, heptyl phenylmethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanedioic acid and heptyl phenylmethanol.

    Oxidation: The phenylmethyl group can undergo oxidation to form corresponding carboxylic acids.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products

    Hydrolysis: Butanedioic acid and heptyl phenylmethanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butanedioic acid, heptyl phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of butanedioic acid, heptyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism. The ester can also undergo hydrolysis to release active compounds that exert biological effects.

Comparison with Similar Compounds

Butanedioic acid, heptyl phenylmethyl ester can be compared with other esters derived from butanedioic acid and different alcohols:

    Butanedioic acid, methyl ester: A simpler ester with different physical and chemical properties.

    Butanedioic acid, ethyl ester: Another ester with distinct applications in organic synthesis.

    Butanedioic acid, benzyl ester: Similar to heptyl phenylmethyl ester but with different alkyl groups, leading to variations in reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes

Properties

CAS No.

119450-15-6

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

4-O-benzyl 1-O-heptyl butanedioate

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-9-14-21-17(19)12-13-18(20)22-15-16-10-7-6-8-11-16/h6-8,10-11H,2-5,9,12-15H2,1H3

InChI Key

FUJUROXWLMHXBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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